molecular formula C7H9N3O3 B11049201 (3-methoxy-5-nitrophenyl)hydrazine

(3-methoxy-5-nitrophenyl)hydrazine

Cat. No.: B11049201
M. Wt: 183.16 g/mol
InChI Key: OGFKDMFBSIBXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxy-5-nitrophenyl)hydrazine is an organic compound with the molecular formula C7H9N3O3 It is a derivative of hydrazine, characterized by the presence of a methoxy group at the 3-position and a nitro group at the 5-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-5-nitrophenyl)hydrazine typically involves the reaction of 3-methoxy-5-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing functional groups.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Reduction Products: 3-Methoxy-5-aminophenylhydrazine.

    Oxidation Products: Azides, nitroso compounds.

    Substitution Products: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(3-Methoxy-5-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving hydrazine derivatives.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-methoxy-5-nitrophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (3-Nitrophenyl)hydrazine: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    (3-Methoxyphenyl)hydrazine: Lacks the nitro group, affecting its redox properties.

    (3-Methoxy-4-nitrophenyl)hydrazine: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

(3-Methoxy-5-nitrophenyl)hydrazine is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it versatile in various synthetic and research applications.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

(3-methoxy-5-nitrophenyl)hydrazine

InChI

InChI=1S/C7H9N3O3/c1-13-7-3-5(9-8)2-6(4-7)10(11)12/h2-4,9H,8H2,1H3

InChI Key

OGFKDMFBSIBXJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.